molecular formula C14H17N3O4 B2869226 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097893-53-1

1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2869226
CAS No.: 2097893-53-1
M. Wt: 291.307
InChI Key: YCNYBVOPANUUIZ-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at the 1-position and a 3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine moiety linked via a carbonyl group. Its structure combines pharmacophoric elements from oxazolidinones (known for antimicrobial activity) and dihydropyridinones (associated with kinase inhibition and metabolic stability).

Properties

IUPAC Name

3-[1-(1-methyl-2-oxopyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-15-5-2-3-11(12(15)18)13(19)16-6-4-10(9-16)17-7-8-21-14(17)20/h2-3,5,10H,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYBVOPANUUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Oxazolidinone Moiety: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The oxazolidinone and pyrrolidine intermediates are then coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Dihydropyridinone Ring: This step involves the cyclization of a suitable precursor under conditions that promote the formation of the dihydropyridinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or palladium on carbon under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as the inhibition of disease-related pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules. Below is a detailed comparison of its key features against analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight Therapeutic Relevance
Target Compound 1,2-dihydropyridin-2-one 1-Methyl, 3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl] ~335 g/mol* Hypothesized kinase/antimicrobial
Contezolid 1,2-dihydropyridin-4(1H)-one 2-Oxo-1,3-oxazolidin-3-yl linked to trifluorophenyl, 1,2-oxazol-3-ylamino 408.33 g/mol Antibiotic (oxazolidinone class)
Inavolisib Dihydroimidazo[1,2-d]benzoxazepine 2-Oxo-1,3-oxazolidin-3-yl with difluoromethyl, propanamide side chain 461.42 g/mol PI3Kα inhibitor (anticancer)
Compound in Quinoxalin-2-one Pyrrolidine-1-carbonyl, 3-phenyl 475.54 g/mol Undisclosed (likely kinase-targeted)

Notes:

  • Oxazolidinone Motif: The 2-oxo-1,3-oxazolidin-3-yl group is a common feature in antibiotics (e.g., linezolid) but is repurposed here for kinase inhibition or metabolic modulation .
  • Pyrrolidine vs.
  • Substituent Effects: The 1-methyl group on the dihydropyridinone may enhance metabolic stability by blocking oxidative degradation at the 1-position, a liability seen in unmethylated analogs .

Structural Analysis :

  • The target compound’s pyrrolidine-oxazolidinone linkage may adopt a puckered conformation, as described by Cremer-Pople coordinates , influencing binding pocket interactions.
  • Compared to Contezolid, the absence of trifluorophenyl groups suggests divergent target selectivity (e.g., kinase vs. bacterial ribosome) .

Research Findings and Implications

  • Antimicrobial Potential: While oxazolidinones like Contezolid target bacterial 50S ribosomes, the target compound’s dihydropyridinone core may shift activity toward eukaryotic targets (e.g., kinases) .
  • Metabolic Stability: Methylation at the 1-position of dihydropyridinone could reduce CYP450-mediated metabolism, improving half-life over non-methylated analogs .

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